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Compound of Interest

Compound Name: Fmoc-phe(3-1)-OH

Cat. No.: B1390331

An In-depth Technical Guide to Fmoc-3-lodo-L-Phenylalanine (Fmoc-Phe(3-1)-OH) for
Advanced Peptide Synthesis and Drug Discovery

Abstract

Fmoc-3-iodo-L-phenylalanine, a halogenated derivative of the proteinogenic amino acid L-
phenylalanine, serves as a pivotal building block in modern peptide chemistry and
pharmaceutical development. Its unique structure, featuring the base-labile
fluorenylmethoxycarbonyl (Fmoc) protecting group and a strategically placed iodine atom,
offers unparalleled versatility for researchers and scientists. This guide provides a
comprehensive overview of Fmoc-Phe(3-1)-OH, detailing its physicochemical properties,
synthesis principles, and critical applications. We will explore its role in Solid-Phase Peptide
Synthesis (SPPS), the development of novel peptide-based therapeutics, and advanced
biochemical applications such as radiolabeling and protein engineering. This document is
intended to serve as an authoritative resource for professionals in drug development and
biochemical research, providing both foundational knowledge and practical, field-proven
insights.

Introduction: The Strategic Advantage of lodination

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a
cornerstone strategy for enhancing the therapeutic properties of peptide drug candidates.
Fmoc-3-iodo-L-phenylalanine (Fmoc-Phe(3-1)-OH) is a premier example of such a building
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block. The molecule consists of an L-phenylalanine core modified at the meta-position of the
phenyl ring with an iodine atom and protected at its a-amino group with the Fmoc moiety.

The Fmoc group is fundamental to modern peptide synthesis, particularly in SPPS.[1] Its key
advantage lies in its lability to mild bases, such as piperidine, while remaining stable to the
acidic conditions often used to remove side-chain protecting groups.[1][2] This "orthogonal”
protection strategy allows for the sequential and controlled assembly of amino acids into a
desired peptide sequence.[1][3]

The true innovation of this reagent, however, lies in the iodine atom. Its presence confers
several strategic advantages:

» Enhanced Biological Activity: The steric bulk and electronic properties of iodine can
significantly alter the conformation and binding affinity of a peptide, leading to improved
potency and receptor selectivity.[4]

o Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby
increasing the in-vivo half-life of a peptide therapeutic.

e Chemical Handle for Post-Synthetic Modification: The carbon-iodine bond is a versatile
functional group that can participate in a variety of cross-coupling reactions, allowing for the
late-stage diversification of peptides.[5]

o Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope (e.g.,
123] 125| or 131]), enabling applications in medical imaging (SPECT) and targeted
radiotherapy.[4][6][7]

» Structural Biology: As a heavy atom, iodine can aid in solving the phase problem in X-ray
crystallography, facilitating the determination of peptide and protein structures.

This guide will delve into the technical specifics of leveraging these advantages in a research
and development setting.

Physicochemical Properties and Handling

Accurate characterization and proper handling of starting materials are prerequisites for
reproducible and successful synthesis. Fmoc-Phe(3-1)-OH is typically supplied as a stable, off-
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white powder.[4][6] Its key properties are summarized below.

Property Value Source(s)

(S)-2-((((9H-fluoren-9-
Chemical Name yl)methoxy)carbonyl)amino)-3-

(3-iodophenyl)propanoic acid

Fmoc-L-Phe(3-1)-OH, Fmoc-3-

Synonyms iodo-L-Phe-OH L41i8]
CAS Number 210282-31-8 [4][8]
Molecular Formula C24H20INOa 41181191
Molecular Weight 513.32 g/mol [819]
Appearance Off-white powder [4]
Purity (Typical) > 98% (HPLC) [4]
Melting Point 135-139 °C [4]

Soluble in polar organic
Solubility solvents such as DMF, NMP, [10]
and DMSO. Insoluble in water.

N Store at 0-8 °C, keep dry and
Storage Conditions _ [4]
protected from light.

Note: A D-enantiomer, Fmoc-3-iodo-D-phenylalanine, is also commercially available (CAS:
478183-67-4) for specific applications requiring D-amino acid incorporation, such as increasing
resistance to proteolysis.[6][11]

Synthesis and Quality Control

The synthesis of Fmoc-Phe(3-1)-OH, like other Fmoc-protected amino acids, is typically
achieved through a nucleophilic acyl substitution reaction under basic conditions, often referred
to as the Schotten-Baumann reaction.[1] The process involves the acylation of the a-amino
group of 3-iodo-L-phenylalanine with an activated Fmoc reagent.
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The general mechanism proceeds in two main steps:

» Deprotonation: The amino group of the free amino acid is deprotonated in a basic aqueous
medium, which significantly increases its nucleophilicity.[1]

» Nucleophilic Attack: The electron-rich nitrogen atom attacks the electrophilic carbonyl carbon
of the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
This forms a tetrahedral intermediate that subsequently collapses, expelling the stable N-
hydroxysuccinimide leaving group to yield the final Fmoc-protected product.[1]
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General workflow for the synthesis of Fmoc-Phe(3-1)-OH.

Quality Control (QC): The purity of the final product is paramount for its successful use in
peptide synthesis.[10] Rigorous QC is performed using techniques such as High-Performance
Liquid Chromatography (HPLC) to confirm chemical purity (typically >98%) and chiral HPLC to
ensure enantiomeric purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
are used to verify the structure and molecular weight.

Core Applications in Research and Development

Fmoc-Phe(3-1)-OH is a versatile tool employed across multiple stages of scientific
investigation, from basic research to preclinical drug development.

A. Solid-Phase Peptide Synthesis (SPPS): The primary application of Fmoc-Phe(3-1)-OH is as
a building block in SPPS.[4][6] This automated or semi-automated technique allows for the
efficient construction of custom peptides.[12] The iodine-containing residue can be
incorporated at any desired position within the peptide sequence, enabling systematic
structure-activity relationship (SAR) studies. Researchers can probe how the size, electronics,
and position of the iodine atom influence peptide conformation, stability, and interaction with
biological targets.

B. Drug Development and Medicinal Chemistry: The unique properties of this amino acid make
it invaluable in the design of peptide-based therapeutics.[4][6] By replacing a natural
phenylalanine or tyrosine residue with 3-iodophenylalanine, medicinal chemists can fine-tune
the pharmacological profile of a lead peptide. This modification can lead to enhanced binding
affinity, improved selectivity for a specific receptor subtype, or increased resistance to
enzymatic degradation, all of which are critical attributes for a successful drug candidate.

C. Radiolabeling for Diagnostics and Therapeutics: The carbon-iodine bond provides a direct
route for introducing radioactive iodine isotopes into a peptide. This is particularly useful for:

o Diagnostic Imaging: Peptides labeled with 123] or 125] can be used as imaging agents in Single
Photon Emission Computed Tomography (SPECT) to visualize and quantify the expression
of specific receptors in vivo, aiding in disease diagnosis and patient stratification.[4][6]

o Targeted Radiotherapy: By using a beta-emitting isotope like 131], the peptide can selectively
deliver a cytotoxic radiation dose to target tissues, such as tumors, that overexpress the
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peptide's cognate receptor.

D. Protein Engineering and Bioconjugation: The iodine atom serves as a reactive handle for
post-synthetic modifications via cross-coupling chemistry. For example, a peptide containing an
iodophenylalanine residue can be reacted on-resin with a thiol-containing compound in a
copper-mediated reaction to generate a thiophenylalanine-containing peptide.[5] This opens up
avenues for creating novel peptide structures, bioconjugates, and materials with unique
electronic or redox properties.[5]

Experimental Protocol: Automated Fmoc-SPPS

This section provides a representative, step-by-step protocol for incorporating Fmoc-Phe(3-1)-
OH into a growing peptide chain using an automated peptide synthesizer. The process is
cyclical, with each cycle adding one amino acid.

Prerequisites:

Automated peptide synthesizer.

Solid support (e.g., Rink Amide resin for C-terminal amides).

Fmoc-protected amino acids, including Fmoc-Phe(3-1)-OH.

Reagents: Piperidine solution (20% in DMF), coupling reagents (e.g., HBTU/HOBt or HATU),
activator base (e.g., DIPEA), and solvents (DMF, DCM).

Protocol Steps (Single Coupling Cycle):

o Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes to ensure all
reactive sites are accessible.

e Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain (or the
resin linker) is removed by treating the resin with 20% piperidine in DMF. This is typically
done in two stages (e.g., 2 minutes + 8 minutes) to ensure complete removal and liberate the
free amine.

e Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-
dibenzofulvene adduct. This step is critical to prevent side reactions in the subsequent
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coupling step.

Amino Acid Activation: In a separate vessel, Fmoc-Phe(3-1)-OH (typically 3-5 equivalents
relative to resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g.,
HBTU) and an activator base (DIPEA). This forms a highly reactive ester intermediate.

Coupling: The activated amino acid solution is transferred to the reaction vessel containing
the resin. The mixture is agitated for a specified time (e.g., 45-90 minutes) to allow the
coupling reaction to go to completion, forming a new peptide bond.

Washing: The resin is again washed extensively with DMF and DCM to remove excess
reagents and byproducts.

Cycle Repetition: The synthesizer returns to Step 2 to begin the cycle for the next amino acid
in the sequence.
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The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Upon completion of the entire sequence, the peptide is cleaved from the resin and all side-
chain protecting groups are removed, typically using a strong acid cocktail such as 95%
Trifluoroacetic Acid (TFA) with scavengers. The crude peptide is then purified by reverse-phase
HPLC.

Conclusion and Future Outlook

Fmoc-Phe(3-1)-OH is more than just a modified amino acid; it is a strategic tool that empowers
chemists and biologists to push the boundaries of peptide design. Its utility in enhancing
biological activity, improving pharmacokinetic profiles, and enabling advanced applications like
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radiolabeling and bioconjugation solidifies its role as an indispensable reagent in the modern
laboratory.[4][6] As the field of peptide therapeutics continues to expand, the demand for
sophisticated building blocks like Fmoc-3-iodo-L-phenylalanine will undoubtedly grow, paving
the way for the development of next-generation diagnostics and medicines with enhanced
precision and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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